BenchChemオンラインストアへようこそ!

17-Amino Geldanamycin-13C,15N2

Bioanalysis LC-MS/MS Stable Isotope Dilution

This 13C/15N-labeled isotopolog is the gold standard internal standard for 17-AAG/17-AG bioanalysis, providing a +3 Da mass shift. Unlike unlabeled or deuterated analogs, it co-elutes perfectly and compensates for matrix effects, delivering superior accuracy and precision essential for FDA/EMA-compliant pharmacokinetic and therapeutic drug monitoring studies.

Molecular Formula C₂₇¹³CH₃₉N¹⁵N₂O₈
Molecular Weight 548.6
Cat. No. B1151954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Amino Geldanamycin-13C,15N2
Synonyms17-Amino-17-demethoxygeldanamycin-13C,15N2;  17-Aminogeldanamycin-13C,15N2;  NSC 255109-13C,15N2;  17AG-13C,15N2; 
Molecular FormulaC₂₇¹³CH₃₉N¹⁵N₂O₈
Molecular Weight548.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Amino Geldanamycin-13C,15N2: A Stable Isotope-Labeled Internal Standard for Precise Quantification of the Hsp90 Inhibitor Metabolite 17-AG


17-Amino Geldanamycin-13C,15N2 is a stable isotope-labeled analog of 17-Aminogeldanamycin (17-AG), the active metabolite of the clinical Hsp90 inhibitor 17-AAG (Tanespimycin) [1]. The compound is specifically designed as an internal standard for quantitative mass spectrometry workflows, including LC-MS/MS and GC-MS/MS, where its 13C- and 15N-labeled structure provides a mass shift of +3 Da relative to the unlabeled analyte, enabling accurate isotope dilution quantification [2]. As a research-use-only compound, it serves as a critical tool for pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development involving geldanamycin-based Hsp90 inhibitors [1].

Why Unlabeled 17-AG, Structural Analogs, or Deuterated Internal Standards Are Inadequate Substitutes for 17-Amino Geldanamycin-13C,15N2 in Quantitative LC-MS/MS Assays


Generic substitution of 17-Amino Geldanamycin-13C,15N2 with unlabeled 17-AG, a structural analog such as 17-DMAG, or a deuterated (2H) internal standard fundamentally compromises the accuracy and reliability of quantitative LC-MS/MS analysis. Unlabeled 17-AG cannot be distinguished from endogenous or dosed analyte by the mass spectrometer, rendering it useless as an internal standard [1]. Structural analogs, while mass-distinct, exhibit different extraction recovery, chromatographic retention, and ionization efficiency in the mass spectrometer source compared to the target analyte, leading to uncompensated matrix effects and systematic quantitative bias [2]. Deuterated (2H) internal standards, although isotopically labeled, can suffer from significant isotopic effects, including chromatographic retention time shifts and incomplete compensation for ion suppression or enhancement, which result in inaccurate concentration determinations [3]. In contrast, 13C- and 15N-labeled internal standards, such as 17-Amino Geldanamycin-13C,15N2, are considered the gold standard for MS-based quantitation because they co-elute perfectly with the target analyte and experience identical matrix effects, thereby providing superior analytical accuracy and precision [4].

Quantitative Differentiation Evidence for 17-Amino Geldanamycin-13C,15N2: Head-to-Head Comparisons and Class-Level Data Supporting its Selection


Superior Accuracy in LC-ESI-MS/MS: 13C/15N-Labeled Internal Standards Eliminate Negative Bias Observed with Deuterated Analogs

A systematic comparison of deuterated (2H) versus non-deuterated (13C and 15N) stable isotope-labeled internal standards (SIL-IS) in LC-ESI-MS/MS analysis demonstrated a significant quantitative bias for the deuterated analog. Concentrations of 2-methylhippuric acid (2MHA) generated using the deuterated IS 2MHA-[2H7] were, on average, 59.2% lower than those generated using the 13C-labeled IS 2MHA-[13C6]. Spike accuracy assessment revealed that 2MHA-[2H7] produced a negatively biased result of -38.4%, whereas 2MHA-[13C6] showed no significant bias [1]. This class-level evidence directly supports the selection of 13C,15N-labeled standards like 17-Amino Geldanamycin-13C,15N2 over potentially biased deuterated alternatives.

Bioanalysis LC-MS/MS Stable Isotope Dilution Matrix Effects

Differentiated Pharmacokinetic Profile: The Target Analyte (17-AG) Exhibits a Significantly Longer Terminal Half-Life than its Parent Drug (17-AAG)

In a Phase I clinical trial of 17-AAG, the active metabolite 17-aminogeldanamycin (17-AG) displayed a markedly different pharmacokinetic profile compared to the parent compound. At the maximum tolerated dose (MTD), the terminal half-life (t1/2) of 17-AAG was 4.15 hours, whereas the t1/2 of 17-AG was 7.63 hours [1]. This 84% longer half-life for the metabolite underscores the critical need for accurate and separate quantification of 17-AG in plasma, a task for which 17-Amino Geldanamycin-13C,15N2 is the optimal internal standard.

Pharmacokinetics Drug Metabolism Hsp90 Inhibitor Clinical Pharmacology

Potency Advantage of the Analyte: 17-AG Demonstrates Superior Hsp90 Inhibition Compared to its Parent Drug 17-AAG

The Hsp90 inhibitory potency of the active metabolite 17-AG is greater than that of the parent drug 17-AAG. Data from the Therapeutic Target Database shows an IC50 value of 12 nM for 17-desmethoxy-17-aminogeldanamycin (17-AG) against Hsp90α, compared to an IC50 of 33 nM for Tanespimycin (17-AAG) [1]. This 2.75-fold higher potency reinforces the importance of 17-AG as a pharmacologically active species whose concentration must be accurately determined, further justifying the need for a dedicated internal standard like 17-Amino Geldanamycin-13C,15N2.

Hsp90 Inhibition Potency IC50 Target Engagement

Enhanced Functional Activity: 17-AG More Potently Induces Apoptosis than Geldanamycin in Melanoma Cells

In a head-to-head comparison within BRAFV600E melanoma cells, 17-aminogeldanamycin (17-AG) demonstrated a superior ability to activate the apoptotic pathway compared to the parent Hsp90 inhibitor, geldanamycin. The study reported that 17-AG more potently activated caspase-3/7 than geldanamycin [1]. This functional potency advantage in a relevant cancer model provides another layer of evidence for the critical biological role of 17-AG and the necessity for its precise quantification in preclinical and translational research using 17-Amino Geldanamycin-13C,15N2.

Apoptosis Melanoma Caspase Activation Functional Potency

Recommended Research and Industrial Applications for 17-Amino Geldanamycin-13C,15N2 Based on Quantitative Differentiation Evidence


Accurate Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of 17-AAG in Preclinical and Clinical Studies

The primary application for 17-Amino Geldanamycin-13C,15N2 is as the internal standard in validated LC-MS/MS methods for the simultaneous quantification of 17-AAG and its active metabolite 17-AG in biological matrices (e.g., human, rat, or mouse plasma). The evidence demonstrates that 17-AG has a substantially longer half-life (7.63 hrs) than 17-AAG (4.15 hrs) and exhibits 2.75-fold greater potency against Hsp90α [1] [2]. Using this isotopolog ensures the precise measurement of both compounds across a wide concentration range (e.g., 5.00-1250 ng/mL for 17-AG [3]), enabling the construction of reliable PK/PD models that correlate drug and metabolite exposure with target engagement and biological effect.

High-Fidelity Bioanalytical Method Development and Validation to Support Regulatory Submissions

For CROs and pharmaceutical companies developing bioanalytical methods for 17-AAG or related Hsp90 inhibitors, 17-Amino Geldanamycin-13C,15N2 provides a 'gold standard' solution for internal standardization [4]. As the evidence from head-to-head studies shows, 13C/15N-labeled internal standards eliminate the significant negative bias (up to -38.4% inaccuracy) and matrix effect compensation failures observed with deuterated internal standards [5]. Its use directly contributes to meeting regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, which mandate that methods achieve accuracy and precision within ±15% (or ±20% at LLOQ).

Mechanistic Studies of Drug Metabolism and Transporter Interactions

Given that 17-AG is formed via CYP3A4-mediated metabolism of 17-AAG [6], 17-Amino Geldanamycin-13C,15N2 is an indispensable tool for in vitro and in vivo drug metabolism studies. It allows researchers to accurately quantify 17-AG formation rates in hepatocyte incubations or perfused liver models, providing precise intrinsic clearance data (e.g., the formation of 17-AG accounted for 40% of 17-AAG intrinsic clearance in mouse liver [7]). This application is critical for understanding drug-drug interaction potential, interspecies scaling, and the impact of genetic polymorphisms on metabolite formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-Amino Geldanamycin-13C,15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.